

Tiflucarbine: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tiflucarbine

Cat. No.: B1213415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflucarbine (also known as BAY-P 4495) is an experimental synthetic compound that has garnered interest for its potential antidepressant effects.[1] This technical guide provides a comprehensive overview of the chemical structure of **Tiflucarbine**, alongside a detailed exploration of its currently understood mechanisms of action, specifically its roles as a serotonin receptor agonist and a calmodulin inhibitor. While a detailed, publicly available synthesis protocol with specific experimental data remains elusive, this document outlines the key structural features and biological pathways associated with this compound.

Chemical Structure and Properties

Tiflucarbine is a structurally novel tetracyclic compound featuring a thieno[3,2-e]pyrido[4,3-b]indole core. This intricate heterocyclic system is responsible for its unique pharmacological profile.

Systematic Nomenclature and Identifiers

The systematic name for **Tiflucarbine** according to the International Union of Pure and Applied Chemistry (IUPAC) is 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole.[1] Key identifiers for **Tiflucarbine** are summarized in the table below for easy reference.

Identifier	Value
IUPAC Name	9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole
CAS Number	89875-86-5
Molecular Formula	C ₁₆ H ₁₇ FN ₂ S
Molecular Weight	288.38 g/mol
Canonical SMILES	<chem>CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C</chem>
InChI Key	BNKIWXODDDABSJ-UHFFFAOYSA-N

Structural Features

The core of **Tiflucarbine** is a fused four-ring system. This includes a thiophene ring fused to an indole, which is in turn fused to a piperidine ring. The fluorine atom at the 4-position and the ethyl group on the piperidine nitrogen are notable features that likely influence its binding affinity and pharmacological activity.

Synthesis of Tiflucarbine

A detailed, step-by-step experimental protocol for the synthesis of **Tiflucarbine**, including specific reaction conditions, yields, and purification methods, is not readily available in publicly accessible scientific literature or patent databases. However, the synthesis of the core thieno[3,2-e]pyrido[4,3-b]indole scaffold likely involves multi-step organic synthesis strategies common in medicinal chemistry for the construction of complex heterocyclic systems.

General approaches to analogous structures often involve the construction of the indole core, followed by annulation of the thiophene and piperidine rings through various cyclization reactions. The introduction of the fluoro and ethyl substituents would be key steps in the synthetic route. Researchers interested in the synthesis of **Tiflucarbine** would likely need to devise a synthetic strategy based on methodologies reported for structurally related compounds.

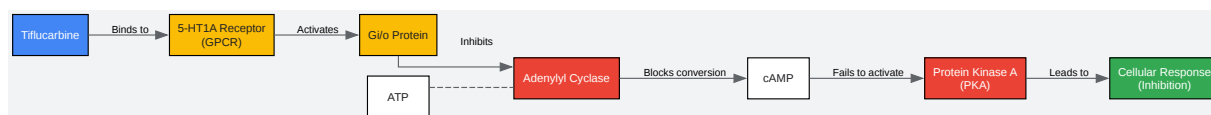
Mechanism of Action

Tiflucarbine's pharmacological effects are attributed to its interaction with multiple biological targets. It primarily functions as an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families and as an inhibitor of calmodulin.

Serotonin Receptor Agonism

Tiflucarbine has been shown to act as an agonist at both 5-HT₁ and 5-HT₂ serotonin receptors.[1] This dual agonism is believed to contribute to its potential antidepressant properties.

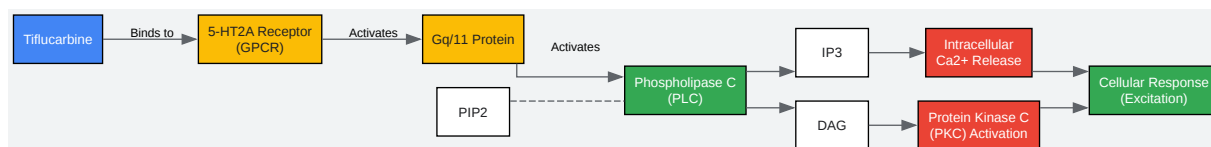
Activation of the 5-HT_{1A} receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).



[Click to download full resolution via product page](#)

Tiflucarbine's 5-HT_{1A} Receptor Agonist Pathway.

As an agonist at the 5-HT_{2A} receptor, **Tiflucarbine** activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).



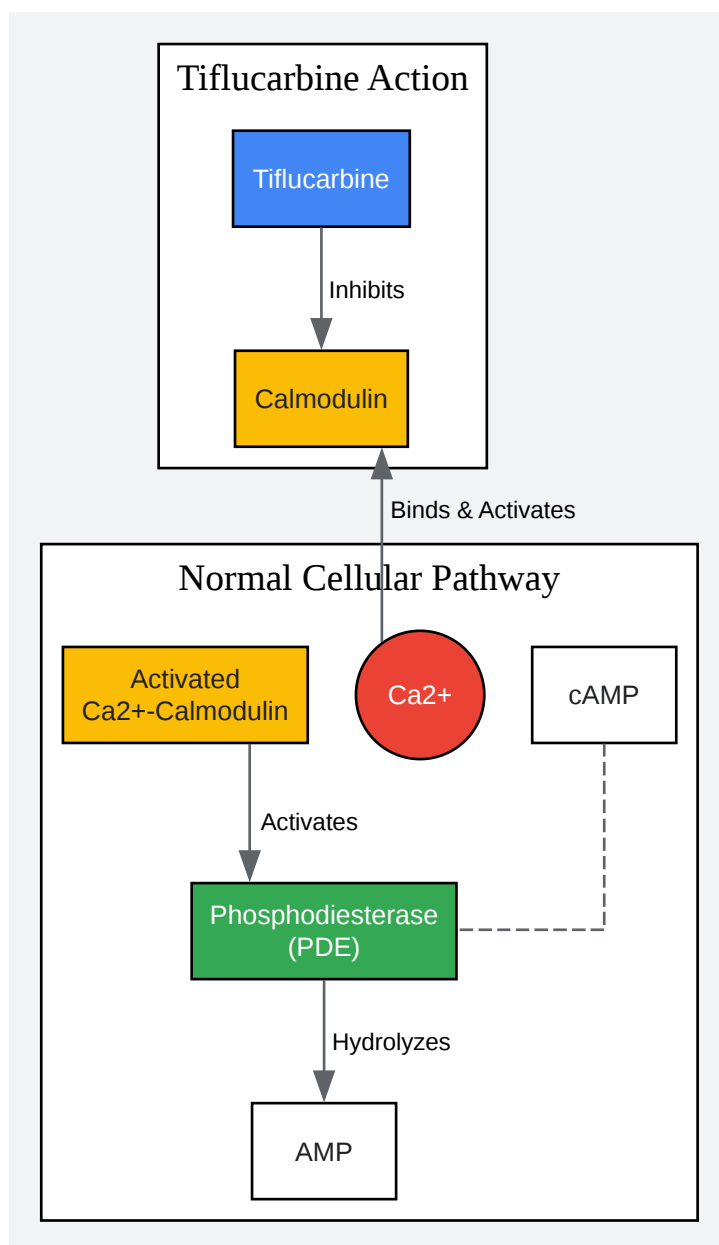
[Click to download full resolution via product page](#)

Tiflucarbine's 5-HT_{2A} Receptor Agonist Pathway.

Calmodulin Inhibition

In addition to its effects on serotonin receptors, **Tiflucarbine** also functions as a calmodulin inhibitor.^[1] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes, including phosphodiesterases. By inhibiting calmodulin, **Tiflucarbine** can interfere with calcium-dependent signaling pathways.

Calcium ions (Ca²⁺) bind to calmodulin, activating it. The Ca²⁺-Calmodulin complex then activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic AMP (cAMP) to AMP. **Tiflucarbine** inhibits the action of calmodulin, thus preventing the activation of PDE and leading to an accumulation of cAMP.



[Click to download full resolution via product page](#)

Tiflucarbine's Calmodulin Inhibition Pathway.

Conclusion

Tiflucarbine is a compound with a complex chemical structure and a multifaceted mechanism of action. Its ability to act as an agonist at both 5-HT_{1A} and 5-HT_{2A} serotonin receptors, coupled with its inhibitory effect on calmodulin, makes it a subject of significant interest in the field of neuropharmacology and drug development. While a detailed synthesis protocol is not publicly available, the understanding of its structure-activity relationship and its interaction with

key signaling pathways provides a solid foundation for future research. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling effects are warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2001002355A2 - Indole synthesis - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Tiflucarbine: A Technical Guide to its Chemical Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213415#chemical-structure-and-synthesis-of-tiflucarbine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com